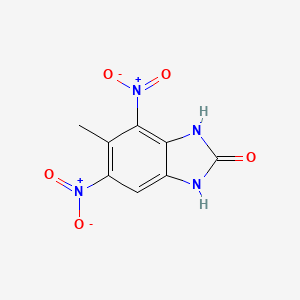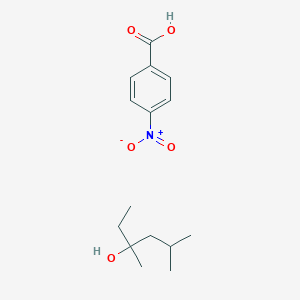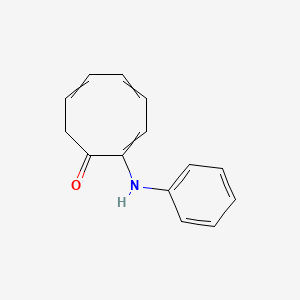
2-Anilinocycloocta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinocycloocta-2,4,6-trien-1-one is an organic compound that features a cyclooctatriene ring with an aniline group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilinocycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the reaction of cyclooctatetraene with aniline under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilinocycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of aniline-substituted cyclooctatrienes.
Applications De Recherche Scientifique
2-Anilinocycloocta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Anilinocycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can participate in electron transfer processes, form coordination complexes with metals, and undergo cycloaddition reactions. These interactions are facilitated by the unique electronic structure of the cyclooctatriene ring and the aniline group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: Tropone, or 2,4,6-cycloheptatrien-1-one, is a structurally related compound with a seven-membered ring and a ketone group.
Tropolone: Tropolone, or 2-hydroxy-2,4,6-cycloheptatrien-1-one, has an additional hydroxyl group compared to tropone.
Uniqueness
2-Anilinocycloocta-2,4,6-trien-1-one is unique due to the presence of the aniline group, which imparts different chemical reactivity and potential applications compared to tropone and tropolone. The eight-membered ring structure also distinguishes it from the seven-membered rings of tropone and tropolone, leading to different electronic and steric properties.
Propriétés
Numéro CAS |
61173-58-8 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-anilinocycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H13NO/c16-14-11-7-2-1-6-10-13(14)15-12-8-4-3-5-9-12/h1-10,15H,11H2 |
Clé InChI |
UVPGAFOWNDPKLP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC=C(C1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
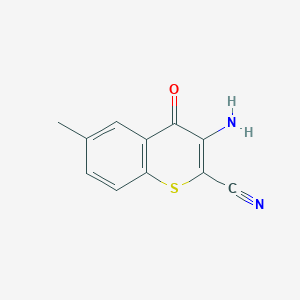
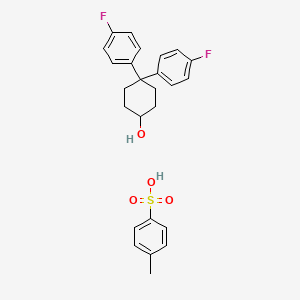
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
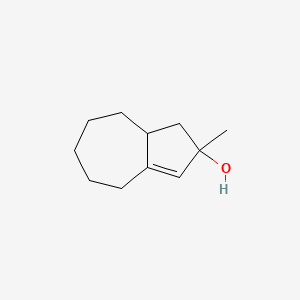
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
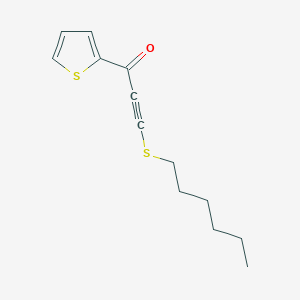
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
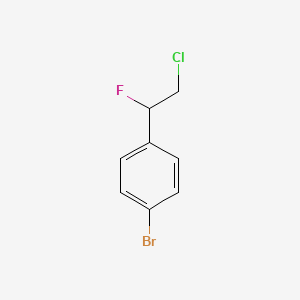
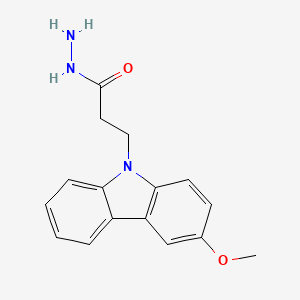
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
